molecular formula C22H29N3O7 B4931382 Oxalic acid;1-(pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

Oxalic acid;1-(pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

Cat. No.: B4931382
M. Wt: 447.5 g/mol
InChI Key: NEICTOYYWLVMSG-UHFFFAOYSA-N
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Description

“Oxalic acid;1-(pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine” is a complex organic compound that features a piperazine ring substituted with pyridinyl and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Ring: Starting with a suitable piperazine precursor.

    Substitution Reactions: Introducing the pyridinyl and trimethoxyphenyl groups through nucleophilic substitution or other suitable reactions.

    Oxalic Acid Addition: Reacting the substituted piperazine with oxalic acid to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the pyridinyl or phenyl rings.

    Substitution: The piperazine ring can undergo various substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

This compound could have several scientific research applications:

    Chemistry: As a building block in organic synthesis for creating more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application:

    Molecular Targets: Could include enzymes, receptors, or other proteins.

    Pathways Involved: The compound might interact with specific biochemical pathways, influencing cellular processes or signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-4-ylmethyl)piperazine: Lacks the trimethoxyphenyl group.

    4-[(3,4,5-Trimethoxyphenyl)methyl]piperazine: Lacks the pyridinyl group.

    Oxalic Acid Derivatives: Other compounds where oxalic acid is combined with different organic moieties.

Uniqueness

The unique combination of the pyridinyl and trimethoxyphenyl groups on the piperazine ring, along with the presence of oxalic acid, may confer specific chemical properties and biological activities that are not observed in similar compounds.

Properties

IUPAC Name

oxalic acid;1-(pyridin-4-ylmethyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3.C2H2O4/c1-24-18-12-17(13-19(25-2)20(18)26-3)15-23-10-8-22(9-11-23)14-16-4-6-21-7-5-16;3-1(4)2(5)6/h4-7,12-13H,8-11,14-15H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEICTOYYWLVMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)CC3=CC=NC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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